
N-allyl-2-(naphthalen-1-yloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-allyl-2-(naphthalen-1-yloxy)acetamide” is a chemical compound with the molecular formula C15H15NO2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “N-allyl-2-(naphthalen-1-yloxy)acetamide” consists of 15 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 241.29.科学的研究の応用
Antifungal Applications
“N-allyl-2-(naphthalen-1-yloxy)acetamide” derivatives have been synthesized and evaluated for their antifungal activities . The molecular docking study has been carried out against the active site of cytochrome P450 lanosterol 14α-demethylase of C. albicans to understand the binding affinity and binding interactions of enzyme and synthesized derivatives .
Antioxidant Applications
These compounds have also been evaluated for their antioxidant activities . The results of the in vitro and In Silico study suggest that the 1,2,3-triazole derivatives may possess the ideal structural requirements for the further development of novel therapeutic agents .
Antitubercular Applications
The synthesized triazole derivatives were evaluated for their antitubercular activities . The molecular docking study has also been carried out to rationalize the observed biological activity data .
Cancer Treatment
A series of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives were designed and synthesized as new TRPM4 inhibitors, aiming to improve cellular potency . One of the most promising compounds displayed promising antiproliferative activity against prostate cancer cell lines .
Apoptosis Induction
The compound can concentration-dependently induce cell apoptosis in prostate cancer cells . This indicates that “N-allyl-2-(naphthalen-1-yloxy)acetamide” and its derivatives may serve as a promising lead compound for further anticancer drug development .
Photoinduced Tandem Radical Cyclization
“N-allyl-2-(naphthalen-1-yloxy)acetamide” can be used in a visible-light-promoted tandem radical intramolecular 5-exo-trig cyclization . This process does not require an external photocatalyst .
特性
IUPAC Name |
2-naphthalen-1-yloxy-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-10-16-15(17)11-18-14-9-5-7-12-6-3-4-8-13(12)14/h2-9H,1,10-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWTZEOVAWFJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)COC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-(naphthalen-1-yloxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


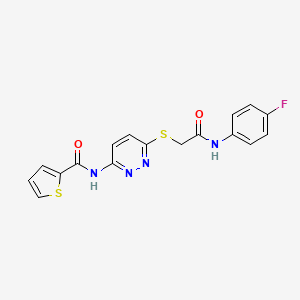
![3-allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2895024.png)
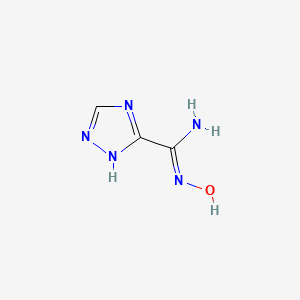
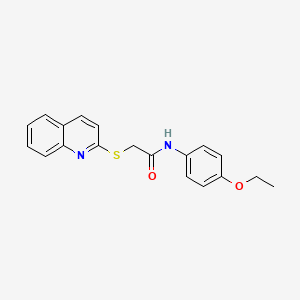
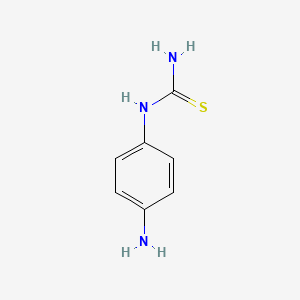
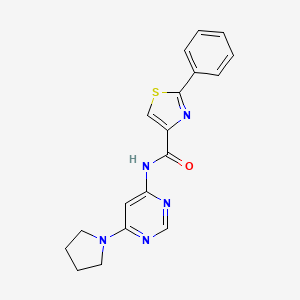
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2895034.png)
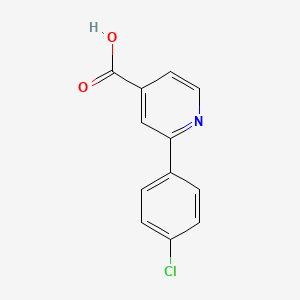
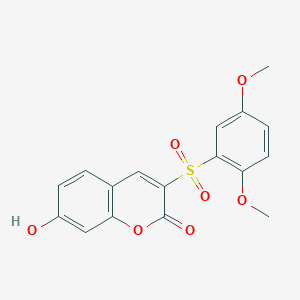
![N-benzyl-1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine](/img/structure/B2895037.png)


